4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Pyrrolidinone Formation: The oxadiazole intermediate is then reacted with an appropriate amine to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the aromatic ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyrrolidinone ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, oxadiazole derivatives may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell division, signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one
- 4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The ethyl group and the o-tolyl group may confer unique properties compared to other similar compounds.
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-13-16-15(20-17-13)11-8-14(19)18(9-11)12-7-5-4-6-10(12)2/h4-7,11H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDJNRZWSHWBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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